Desdiacetyl-8-oxo famciclovir-d4

Antiviral Metabolite Quantification Stable Isotope Dilution Assay LC-MS/MS Internal Standard

In bioanalytical LC-MS/MS, substituting unlabeled analyte or alternative labeled internal standards introduces systematic quantification errors from mass interference or reversed-phase retention time shifts. This d4-labeled isotopologue eliminates isotopic cross-talk via a +4 Da mass shift while maintaining near-identical chromatographic elution for robust matrix effect correction. • ≥95% chemical purity by HPLC • ≥99 atom% D isotopic enrichment • Certified for GLP/GCP bioanalytical method validation per FDA guidance • Ambient shipping; for research use only.

Molecular Formula C14H19N5O4
Molecular Weight 325.36 g/mol
CAS No. 1020719-42-9
Cat. No. B562113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesdiacetyl-8-oxo famciclovir-d4
CAS1020719-42-9
Synonyms2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol Diacetate Ester-d4;  9-[4-Acetoxy-3-(acetoxymethyl)but-1-yl]-2-aminopurine-d4;  9-[4-Acetoxy-3-(acetoxymethyl)butyl]-2-aminopurine-d4;  BRL 42810-d4;  FCV-d4;  Famcivir-d4;  Famcyclovir-d4;  Famtrex-d4;  Fam
Molecular FormulaC14H19N5O4
Molecular Weight325.36 g/mol
Structural Identifiers
InChIInChI=1S/C14H19N5O4/c1-9(20)22-6-11(7-23-10(2)21)3-4-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18)/i3D2,4D2
InChIKeyGGXKWVWZWMLJEH-KHORGVISSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desdiacetyl-8-oxo Famciclovir-d4 Overview


Desdiacetyl-8-oxo famciclovir-d4 is a deuterium-labeled isotopologue of desdiacetyl-8-oxo famciclovir, a minor oxidative metabolite of the guanosine analogue antiviral prodrug famciclovir [1]. The compound incorporates four deuterium atoms (d4) at specific positions on the butyl side chain, resulting in a molecular mass shift of +4 Da relative to the unlabeled analyte (C10H15N5O3, MW 253.26) and a molecular formula of C10H11D4N5O3 with a molecular weight of 257.28 g/mol . It is manufactured as a high-purity analytical reference material, certified for identity, chemical purity (≥95% by HPLC), and isotopic enrichment (≥99 atom% D) , and is supplied for research use exclusively as an internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) applications.

Product Type Deuterium-labeled ISTD (d4) Isotopologue of oxidative metabolite
Mass Shift +4 Da vs unlabeled analyte Optimized for isotopic interference control
Primary Use LC-MS/MS internal standard Quantitative bioanalysis research

Desdiacetyl-8-oxo Famciclovir-d4: Unlabeled Analog Limitations


Substituting unlabeled desdiacetyl-8-oxo famciclovir or a structurally distinct deuterated analog for the d4-labeled standard introduces systematic errors in LC-MS/MS quantification. Unlabeled material cannot be distinguished from the endogenous metabolite by mass, precluding its use as an internal standard (IS) [1]. Alternative isotopic labels, such as 13C, 15N, or d6-labeled analogs, exhibit different retention time shifts due to altered reversed-phase chromatographic behavior—the 'deuterium isotope effect'—which can lead to matrix effect miscompensation and inaccurate concentration assignments [2]. The +4 Da mass shift provided by the d4 label is specifically optimized to avoid isotopic cross-talk from the analyte's natural M+2/M+3 isotopic envelope while maintaining near-identical chromatographic elution, a balance critical for assay precision and accuracy [3].

Unlabeled analog cannot serve as ISTD Unlabeled desdiacetyl-8-oxo famciclovir is indistinguishable from endogenous metabolite by mass, precluding internal standard use.
Alternative isotope labels shift retention d6 or d9-labeled analogs may exhibit larger deuterium isotope effects on reversed-phase retention, risking matrix effect miscompensation.
Lower enrichment grades introduce d0 bias Isotopic enrichment below 99 atom% D increases unlabeled impurity signal, which may elevate LLOQ bias in trace-level assays.

Desdiacetyl-8-oxo Famciclovir-d4: Quantitative Evidence


Mass Shift Overcomes Isotopic Interference

The target compound provides a molecular ion mass increase of +4 Da over unlabeled desdiacetyl-8-oxo famciclovir (MW 253.26 vs. 257.28 for the d4 analog) . This mass difference is sufficient to move the internal standard signal completely outside the natural abundance M+2 isotopic envelope of the unlabeled analyte, which can otherwise contribute up to ~3% cross-talk at the M+2 channel in the absence of a labeled internal standard [1].

Mass Shift
Head-to-head
+4.03 Da
MW 257.28 vs 253.26 unlabeled
Supports isotopic interference-free quantification; relevant to bioanalytical validation review.
Eliminates ≤3% cross-talk from natural M+2 envelope in SRM analysis.
Antiviral Metabolite Quantification Stable Isotope Dilution Assay LC-MS/MS Internal Standard

Superior Chromatographic Co-Elution

The d4-label on the butyl side chain of desdiacetyl-8-oxo famciclovir induces a minimal reversed-phase retention time shift (ΔRT) compared to the unlabeled analyte. While d6- or d9-labeled analogs often exhibit a more pronounced inverse isotope effect (earlier elution) due to stronger C-D vs. C-H bond polarity, the d4 configuration is associated with a retention time difference typically ≤0.02 minutes under standard C18 gradient conditions [1].

Co-Elution
Reported
ΔRT ≤0.02 min
vs unlabeled analyte on C18 gradient
d4
d6/d9
Reported co-elution profile supports matrix-effect correction across research matrices.
d6/d9 analogs may shift 0.04–0.08 min; closer co-elution aids ionization suppression compensation.
Reversed-Phase Chromatography Deuterium Isotope Effect Internal Standard Selection

High Isotopic Enrichment for Assay Accuracy

Commercial batches of Desdiacetyl-8-oxo famciclovir-d4 are specified at ≥99 atom% deuterium enrichment . This high isotopic purity ensures that <1% of the material contributes unlabeled (d0) signal. In contrast, lower enrichment grades (e.g., 95-98% D) can produce a measurable d0 background that biases quantification of low-abundance metabolite concentrations [1].

Isotopic Enrichment
Specification review
≥99 atom% D
Certified commercial batch specification
Supports LLOQ endpoint review for trace-level metabolite monitoring.
≤1% d0 impurity contribution reduces quantification bias at low concentrations.
Stable Isotope Purity Quantitative Bioanalysis Pharmaceutical Reference Standard

Specific Oxidative Metabolite Differentiation

Desdiacetyl-8-oxo famciclovir-d4 is specifically the deuterated analog of a minor, aldehyde oxidase-mediated oxidative metabolite of famciclovir, distinct from the major active metabolite penciclovir or the prodrug famciclovir [1]. This metabolic pathway (8-oxidation) represents a low-abundance route in human liver microsomes, and its quantification requires a matched internal standard to avoid interference from the much more abundant penciclovir and desacetyl-penciclovir species [2].

Pathway Specificity
Class-level
8-oxo metabolite
Aldehyde oxidase-mediated pathway
Supports aldehyde oxidase pathway research and metabolite profiling studies.
Distinct from major hydrolysis products; enables isolated quantification of minor oxidative route.
Antiviral Metabolism Aldehyde Oxidase Pathway Metabolite Profiling

Desdiacetyl-8-oxo Famciclovir-d4: Validated Applications


PK Quantification of Oxidative Metabolites

Utilized as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods for the absolute quantification of desdiacetyl-8-oxo famciclovir in human plasma. The d4 label's +4 Da mass shift ensures zero isotopic cross-talk from the analyte, while its near-identical chromatographic retention enables robust matrix effect correction [1]. This application is essential for characterizing the minor aldehyde oxidase-mediated clearance pathway of famciclovir and assessing inter-individual variability in drug metabolism [2].

In Vitro DDI Studies: Aldehyde Oxidase

Employed as a tracer and internal standard in human liver microsome or hepatocyte incubation assays to monitor the formation rate of the 8-oxo metabolite. This allows for the quantitative assessment of aldehyde oxidase activity modulation by co-administered drugs, providing critical data for predicting clinically relevant DDIs that are independent of cytochrome P450 enzymes [1].

Regulated Method Validation and QC

Serves as a certified reference material for the preparation of calibration standards and quality control (QC) samples in GLP/GCP-compliant bioanalytical laboratories. Its defined chemical purity (≥95%) and isotopic enrichment (≥99 atom% D) meet the stringent acceptance criteria for internal standards outlined in regulatory guidance documents (e.g., FDA Bioanalytical Method Validation Guidance) [2].

Metabolite Identification & Structural Confirmation

Used as a retention time and fragmentation reference standard to confirm the identity of the 8-oxo metabolite in complex biological matrices. The deuterium label provides a characteristic +4 Da mass signature in full-scan MS and MS/MS spectra, facilitating unambiguous metabolite identification and differentiation from isobaric endogenous compounds [1].

Application
Selection Property
Validation Focus
Oxidative metabolite PK studies
SIL-IS with +4 Da mass shift
Matrix-effect correction review in research matrices
Aldehyde oxidase pathway studies
Metabolic pathway-specific ISTD
Enzyme activity modulation endpoints
Bioanalytical method validation
Certified purity and enrichment
Validation endpoint review
Metabolite structural confirmation
Retention time and MS/MS reference
Isobaric compound differentiation

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